6-Bromo-4H-3,1-benzoxazin-4-one
Overview
Description
6-Bromo-4H-3,1-benzoxazin-4-one is a building block used in the construction of pyrimidinyl substituted benzoxazinones, small molecule rennin inhibitors . It has a molecular formula of C8H4BrNO2 .
Synthesis Analysis
A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in a research paper . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis
The molecular structure of 6-Bromo-4H-3,1-benzoxazin-4-one consists of a benzoxazinone core with a bromine atom attached at the 6th position .Physical And Chemical Properties Analysis
6-Bromo-4H-3,1-benzoxazin-4-one has a predicted boiling point of 352.2±44.0 °C and a predicted density of 1.80±0.1 g/cm3 . It has a pKa value of 0.10±0.20 (Predicted) .Scientific Research Applications
Organic Synthesis
“6-Bromo-4H-3,1-benzoxazin-4-one” is a valuable building block in organic synthesis . It is used in the construction of pyrimidinyl substituted benzoxazinones . These compounds are important in the synthesis of a wide range of organic molecules, contributing to the development of new synthetic methodologies .
Pharmacology
In the field of pharmacology, “6-Bromo-4H-3,1-benzoxazin-4-one” has been used in the design and synthesis of a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones . These compounds are orally bioavailable small molecule inhibitors of renin . They exhibit potent renin inhibition and good permeability, solubility, and metabolic stability .
Biochemistry
In biochemistry, “6-Bromo-4H-3,1-benzoxazin-4-one” is used in the construction of pyrimidinyl substituted benzoxazinones . These compounds are small molecule rennin inhibitors . Rennin is an enzyme that plays a key role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Medicinal Chemistry
“6-Bromo-4H-3,1-benzoxazin-4-one” is used in medicinal chemistry for the construction of pyrimidinyl substituted benzoxazinones . These compounds are small molecule rennin inhibitors . They have potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases .
Material Science
Although there is limited information available on the use of “6-Bromo-4H-3,1-benzoxazin-4-one” in material science, its properties such as its solid form and melting point between 219.0-228.0°C suggest potential applications in the synthesis of new materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound plays a significant role in the formation of a single conjugated system from the coplanar benzoxazine and aminophenyl fragments .
Mode of Action
In the molecule of 6-Bromo-4H-3,1-benzoxazin-4-one, an important role is played by the N-H… H intramolecular hydrogen bond . This bond is capable of forming a single conjugated system from the coplanar benzoxazine and aminophenyl fragments with the bromine acceptor atom and the NH donor group at its ends . This is favorable for intramolecular charge transfer .
Result of Action
It is known that the compound’s structure is realized in the packing of the molecules in stacks of charge-transfer self-complexes .
properties
IUPAC Name |
6-bromo-3,1-benzoxazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)8(11)12-4-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZHRFAWBZRDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718766 | |
Record name | 6-Bromo-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
449185-77-7 | |
Record name | 6-Bromo-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-Bromo-4H-3,1-benzoxazin-4-one a valuable building block in organic synthesis?
A: 6-Bromo-4H-3,1-benzoxazin-4-one exhibits versatile reactivity towards various nucleophiles, making it a valuable starting material for constructing diverse heterocyclic systems. [] For instance, it reacts readily with hydrazine hydrate to yield 3-amino-4(3H)-quinazolinone. [] This intermediate can be further elaborated to access more complex structures like triazino(2,3-c)quinazolines and thiazole derivatives. [] This ability to readily form new carbon-nitrogen bonds highlights its potential in medicinal chemistry and materials science.
Q2: Beyond its reactivity with hydrazine, what other transformations can 6-Bromo-4H-3,1-benzoxazin-4-one undergo?
A: Research indicates that 6-Bromo-4H-3,1-benzoxazin-4-one can undergo a range of transformations. Notably, its reaction with malononitrile in the presence of sodium ethoxide yields a quinoline derivative. [] This transformation showcases the compound's versatility in constructing diverse heterocyclic scaffolds, particularly those relevant to drug discovery efforts.
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